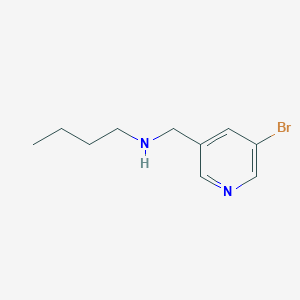
N-((5-bromopyridin-3-yl)methyl)butan-1-amine
Overview
Description
N-((5-bromopyridin-3-yl)methyl)butan-1-amine is an organic compound with the molecular formula C10H15BrN2 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a butan-1-amine group attached to the methyl group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-bromopyridin-3-yl)methyl)butan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.
Suzuki Cross-Coupling Reaction: The 5-bromo-2-methylpyridin-3-amine undergoes a Suzuki cross-coupling reaction with butylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain this compound in high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as implementing continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-((5-bromopyridin-3-yl)methyl)butan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amine group, to form corresponding imines or amides.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation of the amine group can yield imines or amides.
Reduction Products: Reduction of the compound can lead to the formation of primary or secondary amines.
Scientific Research Applications
N-((5-bromopyridin-3-yl)methyl)butan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is utilized in the development of novel materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Biological Studies: It serves as a probe in biological studies to investigate the function of various enzymes and receptors.
Chemical Biology: The compound is employed in chemical biology to study protein-ligand interactions and to develop new biochemical assays.
Mechanism of Action
The mechanism of action of N-((5-bromopyridin-3-yl)methyl)butan-1-amine depends on its specific application:
Medicinal Chemistry: The compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a kinase enzyme involved in cancer cell proliferation.
Materials Science: In materials science, the compound’s electronic properties are exploited to develop materials with specific conductivity or optical characteristics.
Comparison with Similar Compounds
Similar Compounds
N-((5-bromopyridin-3-yl)methyl)ethanamine: Similar in structure but with an ethanamine group instead of a butan-1-amine group.
N-((5-bromopyridin-3-yl)methyl)propan-1-amine: Similar in structure but with a propan-1-amine group instead of a butan-1-amine group.
Uniqueness
N-((5-bromopyridin-3-yl)methyl)butan-1-amine is unique due to its specific combination of a bromopyridine ring and a butan-1-amine group, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-2-3-4-12-6-9-5-10(11)8-13-7-9/h5,7-8,12H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQPPASXJLATMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734084 | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179257-33-0 | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromothiophen-2-yl)methyl]azepane](/img/structure/B1399025.png)
![N-[(3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399026.png)
![N-[(pyridin-4-yl)methyl]cyclobutanamine](/img/structure/B1399028.png)
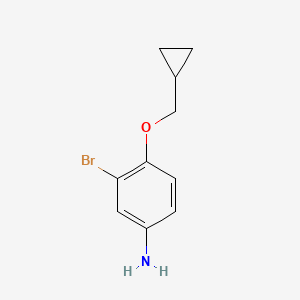

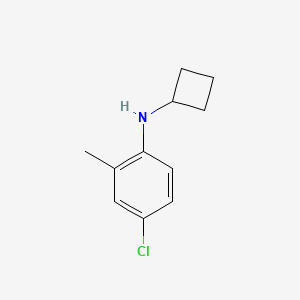
![Ethyl 2-[methyl(pyridin-4-yl)amino]acetate](/img/structure/B1399036.png)
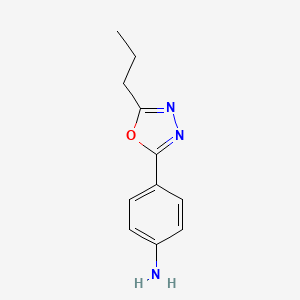
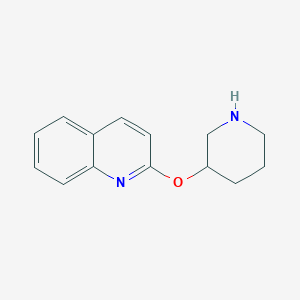
![3-Bromo-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B1399042.png)
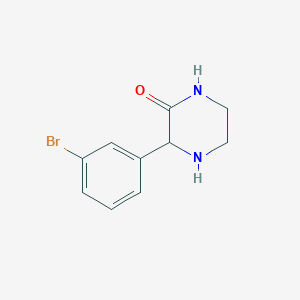
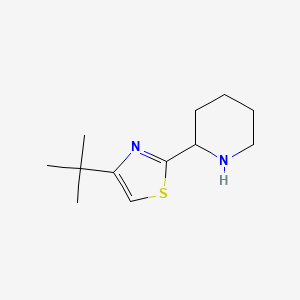

![{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1399047.png)
